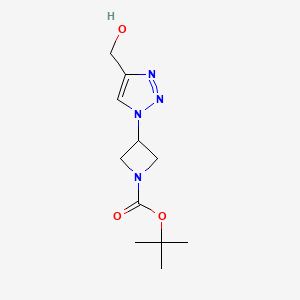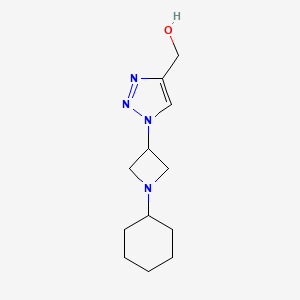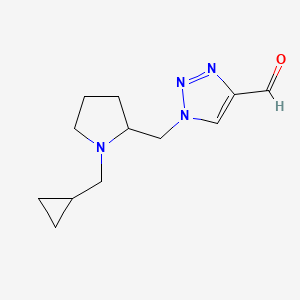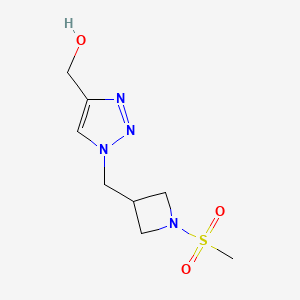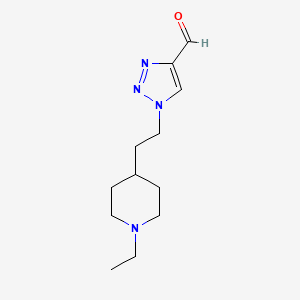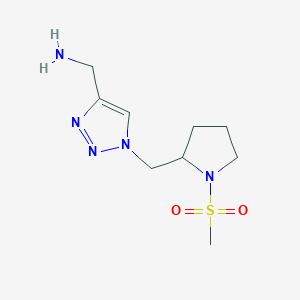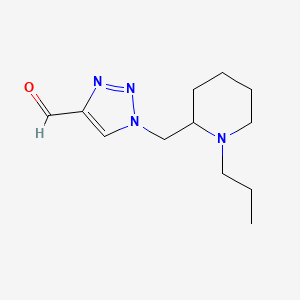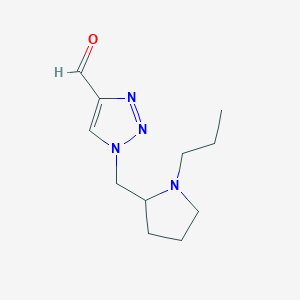![molecular formula C11H14ClN3 B1482171 7-(氯甲基)-6-环丁基-1-甲基-1H-咪唑并[1,2-b]吡唑 CAS No. 2092712-83-7](/img/structure/B1482171.png)
7-(氯甲基)-6-环丁基-1-甲基-1H-咪唑并[1,2-b]吡唑
描述
The compound “7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole” is a type of pyrazole derivative . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives is an important area of organic chemistry . They are synthesized from α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including “7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole”, is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazole derivatives have diverse and valuable synthetical, biological, and photophysical properties . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are also known to react with potassium borohydride to form a class of ligands known as scorpionate .科学研究应用
合成和结构表征
化学物质 7-(氯甲基)-6-环丁基-1-甲基-1H-咪唑并[1,2-b]吡唑在结构上与其他已被广泛合成和研究的化合物相似。例如,相关化合物 7-乙氧羰基-2-甲基-6-甲硫基-1H-咪唑并[1,2-b]-吡唑的合成和晶体结构通过红外光谱、1H 核磁共振和单晶 X 射线衍射表征,揭示了它属于三斜晶系,并提供了对其结构尺寸和性质的见解 (Li 等,2009)。
在药物化学中的应用
该化合物的结构框架与苯并咪唑和吡唑啉衍生物有关,它们在药物化学中显示出前景。例如,一项研究探索了新型苯并咪唑-吡唑啉杂化分子的合成,强调了它们在药物应用中的潜力,特别是作为具有显着 α-葡萄糖苷酶抑制活性的抑制剂,这是抗糖尿病药物的一个靶点 (Ibraheem 等,2020)。
配位化学中的发光特性
与 7-(氯甲基)-6-环丁基-1-甲基-1H-咪唑并[1,2-b]吡唑在结构上相关的化合物,特别是那些含有吡唑官能化的咪唑鎓盐的化合物,已被合成并分析了它们形成发光多核银配合物的潜力。这些配合物通过各种光谱技术和 X 射线衍射分析表征,显示出迷人的发光特性和微弱的银-银相互作用,表明在材料科学和配位化学中具有潜在应用 (Zhou 等,2008)。
抗菌和抗氧化活性
结构相似的化合物(例如 5-甲基-2-(5-甲基-1,3-二苯基-1H-吡唑-4-羰基)-2,4-二氢-吡唑-3-酮)的抗菌和抗氧化特性已得到证实。这些化合物已被合成并发现具有显着的抗菌和抗氧化活性,表明相关化合物在开发新的治疗剂中具有潜在作用 (Umesha 等,2009)。
安全和危害
Pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
未来方向
The development of new antimicrobial drugs is most needed due to rapid growth in global antimicrobial resistance . Therefore, synthesizing structurally diverse pyrazole derivatives, including “7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole”, is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
作用机制
Target of Action
Similar compounds such as pyrazole derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
For instance, some pyrazole derivatives inhibit the activity of CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
Pyrazole derivatives have been associated with the tricarboxylic acid cycle, where they interfere with the effects of this cycle by occupying its site of action at succinate dehydrogenase .
Pharmacokinetics
Similar compounds such as pyrazole/1,2,4-oxadiazole conjugate ester derivatives have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds such as pyrazole derivatives have been reported to exhibit cytotoxic activities against various cell lines .
Action Environment
The reaction of similar compounds such as pyrrole, imidazole, and pyrazole with ozone has been studied, suggesting that environmental factors may influence the action of these compounds .
生化分析
Biochemical Properties
7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By binding to the active site of these enzymes, 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole disrupts their normal function, leading to altered cellular processes. Additionally, this compound interacts with proteins involved in signal transduction pathways, affecting the downstream signaling events .
Cellular Effects
The effects of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspases and other apoptotic proteins . It also affects cell signaling pathways, such as the Wnt/β-catenin pathway, leading to changes in gene expression and cellular metabolism . Furthermore, 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole has been shown to inhibit cell proliferation and migration, making it a potential candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs, leading to their inhibition . This binding disrupts the enzyme’s ability to phosphorylate its substrates, thereby halting the progression of the cell cycle. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell growth, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . The exact temporal dynamics of its effects may vary depending on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole in animal models have been investigated to understand its therapeutic potential and toxicity. At lower dosages, this compound has been shown to effectively inhibit tumor growth without causing significant adverse effects . At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole is metabolized through various pathways involving enzymes such as cytochrome P450 . These metabolic pathways lead to the formation of several metabolites, some of which retain biological activity . The compound’s metabolism can affect its overall efficacy and toxicity, as the metabolites may have different pharmacokinetic and pharmacodynamic properties compared to the parent compound.
Transport and Distribution
The transport and distribution of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution pattern of this compound is influenced by factors such as its lipophilicity and affinity for binding proteins.
Subcellular Localization
The subcellular localization of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . The presence of targeting signals or post-translational modifications may direct the compound to specific subcellular compartments, influencing its biological activity .
属性
IUPAC Name |
7-(chloromethyl)-6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3/c1-14-5-6-15-11(14)9(7-12)10(13-15)8-3-2-4-8/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVDKXMVIRLLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C(=N2)C3CCC3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



